molecular formula C14H19N B2741869 N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287287-29-8

N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2741869
CAS RN: 2287287-29-8
M. Wt: 201.313
InChI Key: ZSSJHGRGLMWZMG-UHFFFAOYSA-N
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Description

N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as MBP, is a synthetic compound that belongs to the class of psychoactive substances known as designer drugs. It is a stimulant that has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine, a neurotransmitter that is involved in the reward and pleasure pathways of the brain. This leads to an increase in dopamine levels in the brain, which can result in feelings of euphoria, increased energy, and heightened focus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine are similar to those of other stimulants. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and other neurotransmitters in the brain, leading to feelings of euphoria and increased energy. However, prolonged use of N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potency as a stimulant. It has been found to be more potent than other commonly used stimulants, such as amphetamine and methylphenidate. Additionally, N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has a longer half-life than other stimulants, which allows for longer experiments. However, one limitation of using N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its potential for abuse and addiction. Researchers must take precautions to ensure that the substance is used safely and responsibly.

Future Directions

There are several future directions for research on N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the potential use of N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the treatment of attention deficit hyperactivity disorder (ADHD). Additionally, further studies are needed to fully understand the mechanism of action of N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and its effects on the brain. Finally, research is needed to develop safer and more effective stimulants for use in scientific research.

Synthesis Methods

The synthesis of N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that begins with the reaction of 4-methylphenylacetonitrile with cyclopropanecarbonyl chloride to form the corresponding cyclopropane derivative. This intermediate is then reacted with methylamine to yield the final product, N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.

Scientific Research Applications

N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has potential applications in scientific research as it has been found to be a potent stimulant. It has been used in studies investigating the effects of stimulants on the central nervous system, as well as in studies examining the role of neurotransmitters in the brain. Additionally, N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been used in studies investigating the effects of stimulants on cognitive function and memory.

properties

IUPAC Name

N-methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-11-3-5-12(6-4-11)14-7-13(8-14,9-14)10-15-2/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSJHGRGLMWZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)(C3)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine

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